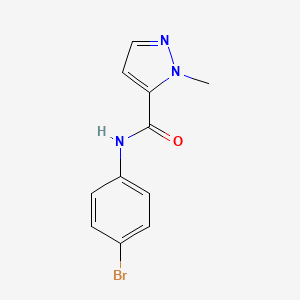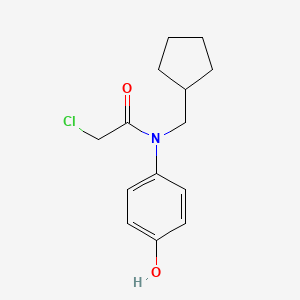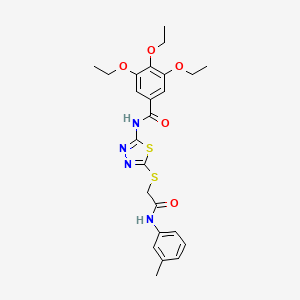
3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine” (CAS# 1546064-14-5) is a research chemical . It has a molecular weight of 261.05 and a molecular formula of C10H4Cl2F2N2 .
Molecular Structure Analysis
The molecular structure of “this compound” includes two chlorine atoms, two fluorine atoms, and a pyridazine ring . The InChI string representation of its structure is InChI=1S/C10H4Cl2F2N2/c11-9-4-7(10(12)16-15-9)6-3-5(13)1-2-8(6)14/h1-4H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 261.05 , a density of 1.6±0.1 g/cm3 , a boiling point of 283.4±35.0 °C at 760 mmHg , and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has a topological polar surface area of 26 Å2 .
Aplicaciones Científicas De Investigación
Synthetic Intermediate in Organic Chemistry : Helm, Plant, and Harrity (2006) demonstrated the use of 3,6-dichloro-1H-pyridazin-4-ones in organic synthesis. These compounds were prepared via cycloaddition reactions and utilized as intermediates in highly regioselective C-O, C-S, and C-C bond-forming reactions, indicating their utility in diverse synthetic pathways (Helm, Plant, & Harrity, 2006).
Metal Coordination and Self-Assembly : Hoogenboom, Moore, and Schubert (2006) found that 3,6-Di(pyridin-2-yl)pyridazines, a class of compounds including 3,6-dichloro derivatives, have significant metal-coordinating abilities. This facilitates the self-assembly into grid-like metal complexes with copper(I) or silver(I) ions, highlighting their potential in coordination chemistry and materials science (Hoogenboom, Moore, & Schubert, 2006).
Biological Properties : Druey, Hueni, Meier, Ringier, and Staehelin (1954) explored a variety of pyridazines substituted in the 3- and 6-positions for pharmacological investigations. Certain dialkoxy derivatives exhibited anticonvulsive properties, while 3,6-dihydrazino-pyridazine showed blood pressure-lowering effects, demonstrating the compound's relevance in pharmaceutical research (Druey et al., 1954).
Scaffolds in Medicinal Chemistry : Wlochal and Bailey (2015) reported on the synthesis of substituted pyridazine-3,6-diamines, noting their attractiveness but challenging synthesis in medicinal chemistry. Their work demonstrated the synthetic tractability of these compounds, which could have implications for drug design (Wlochal & Bailey, 2015).
Hydrogen Bonding Studies : Gotoh, Asaji, and Ishida (2008) investigated the crystal structures of compounds involving pyridazines, including chloro-dihydroxy derivatives. This study contributes to understanding the hydrogen bonding and molecular interactions in such compounds, which is crucial for material science and crystallography (Gotoh, Asaji, & Ishida, 2008).
Synthesis of Pyridazine Derivatives : Chenyu, LamYulin, and LeeSoo-Ying (2001) described a novel solid-phase synthesis of 3,6-disubstituted pyridazine derivatives. The methodology has potential applications in the streamlined synthesis of complex organic compounds (Chenyu, LamYulin, & LeeSoo-Ying, 2001).
Propiedades
IUPAC Name |
3,6-dichloro-4-(2,5-difluorophenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F2N2/c11-9-4-7(10(12)16-15-9)6-3-5(13)1-2-8(6)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBLEYBQWCGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NN=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)


![N-[(1-Benzylpyrazol-4-yl)methyl]-1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;dihydrochloride](/img/structure/B2469676.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2469679.png)

![(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2469683.png)
![5-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2469685.png)
![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)
![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2469690.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)